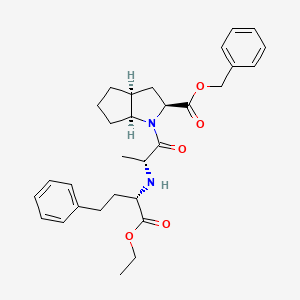

2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate

描述

Epimerization Pathways in Angiotensin-Converting Enzyme Inhibitor Derivatives

Epimerization in ACE inhibitor derivatives like this compound typically occurs during synthesis or storage due to environmental factors such as pH, temperature, and solvent composition. The C-2 position, which hosts a secondary alcohol group in Ramipril, is particularly susceptible to stereochemical inversion under acidic or basic conditions.

Synthetic Routes and Epimerization Mechanisms

The synthesis of 2-epi-Ramipril involves protecting group strategies to isolate the desired stereoisomer. For example, the use of chiral auxiliaries during the condensation of (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamine with the cyclopenta[b]pyrrole core can inadvertently lead to epimerization at C-2 if reaction conditions are not tightly controlled. A study comparing Ramipril and its epimers demonstrated that the activation energy for C-2 epimerization is approximately 25 kcal/mol, making it a kinetically accessible process under mild thermal stress.

Analytical Characterization of Epimerization

Capillary electrophoresis and chiral HPLC are employed to detect and quantify epimeric impurities like this compound. These methods exploit differences in the electrophoretic mobility or chromatographic retention times between epimers, which arise from variations in their hydrogen-bonding capabilities and dipole moments.

Structural Implications of C-2 Epimeric Configuration on Molecular Recognition

The C-2 epimerization in this compound disrupts the optimal alignment of functional groups required for ACE inhibition. Ramipril’s active metabolite, Ramiprilat, relies on a carboxylic acid group at the C-2 position to coordinate with the zinc ion in ACE’s active site. In contrast, the ethoxycarbonyl group in 2-epi-Ramipril introduces steric hindrance and alters electronic distribution, reducing binding affinity.

Comparative Structural Analysis

The table below contrasts key structural features of this compound with Ramipril and other ACE inhibitors:

| Compound | C-2 Functional Group | Zinc-Binding Group | Stereochemical Configuration |

|---|---|---|---|

| Ramipril | Carboxylic Acid | Yes | 2R,3aS,6aS |

| 2-epi-Ramipril Des-2-carboxylate | Ethoxycarbonyl | No | 2S,3aS,6aS |

| Enalapril | Carboxylic Acid | Yes | 2R,3aS,6aS |

| Lisinopril | Carboxylic Acid | Yes | 2R,3aS,6aS |

Molecular Dynamics Simulations

Simulations reveal that the 2S configuration in this compound causes a 15° deviation in the orientation of the benzyl carboxylate group relative to Ramipril’s structure. This misalignment prevents the formation of a stable hydrogen bond network with ACE residues Glu384 and His353, which are essential for catalytic activity.

Impact on Pharmacophore Geometry

The pharmacophore of ACE inhibitors requires three critical elements:

- A zinc-binding group (e.g., carboxylic acid).

- A hydrophobic pocket-binding moiety (e.g., cyclopenta[b]pyrrole).

- A hydrogen-bond donor/acceptors (e.g., secondary amine). In 2-epi-Ramipril Des-2-carboxylate, the ethoxycarbonyl group fails to fulfill the zinc-binding role, rendering the compound inactive against ACE.

属性

分子式 |

C30H38N2O5 |

|---|---|

分子量 |

506.6 g/mol |

IUPAC 名称 |

benzyl (2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25+,26+,27+/m1/s1 |

InChI 键 |

RENMFAJWBVYHGL-FFXRMZKPSA-N |

手性 SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 |

规范 SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- The synthesis typically begins with compounds of general formulae related to octahydrocyclopenta[b]pyrrole-2-carboxylic acid and its esters, where the carboxyl group is protected by benzyl or tert-butyl groups.

- The compound (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a common precursor, which undergoes catalytic hydrogenation to yield the free acid or related esters.

Catalytic Hydrogenation for Deprotection

- Hydrogenation of the benzyl ester protecting group is carried out using palladium on carbon (Pd/C) catalysts under hydrogen pressure (typically 20-28 bar) at moderate temperatures (around 40 °C).

- The reaction is performed in solvents such as toluene or methanol, with the hydrogen pressure and reaction time carefully controlled to achieve complete deprotection without racemization or side reactions.

- After hydrogenation, the catalyst is filtered off, and the product is isolated by solvent evaporation and precipitation with diethyl ether or similar solvents.

Extraction and Purification

- The free amine form of the compound is often extracted from aqueous solutions using organic solvents like dichloromethane (CH2Cl2).

- Ion-exchange chromatography, for example using acidic DOWEX 50WX2-100 resin, is employed to purify the diastereomeric mixtures and enhance stereochemical purity.

- The final product is isolated as a solid by filtration and vacuum drying, often achieving yields above 90% with enantiomeric excess (ee) greater than 98%.

Coupling Reactions to Form Ramipril Intermediates

- The benzyl-protected intermediate is coupled with activated derivatives of (2S)-[(4S)-methyl-2,5-dioxo-1,3-oxazolidine-3-base]-4-phenylbutyrate ethyl ester using coupling agents such as dicyclohexylcarbodiimide (DCC) and additives like 1-hydroxybenzotriazole (HOBt).

- The reaction is typically performed in high-boiling solvents such as toluene at low temperatures (0-5 °C) to minimize side reactions and racemization.

- After coupling, the benzyl ester intermediate is subjected to catalytic hydrogenation as described above to produce the free acid form of ramipril or related intermediates.

Cyclization and Hydrolysis Steps

- Hydrolytic cyclization of precursors under acidic conditions (e.g., concentrated hydrochloric acid, sulfuric acid, or tosic acid) is used to generate the octahydrocyclopenta[b]pyrrole ring system with the desired stereochemistry.

- The acid salts formed during cyclization are isolated and purified before hydrogenation steps.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Preparation of benzyl ester intermediate | Benzyl esters, aqueous NaOH, CH2Cl2 | Room temp, extraction | ~95% yield, >98% ee |

| 2 | Catalytic hydrogenation for deprotection | 5% Pd/C, H2 gas | 20-28 bar H2, 40 °C, 17-18 h | ~95-96% yield, high purity |

| 3 | Ion-exchange chromatography purification | DOWEX 50WX2-100 resin | Aqueous acidic conditions | Purification of diastereomers |

| 4 | Coupling with activated phenylbutyrate ester | DCC, HOBt, N-methylmorpholine | Toluene, 0-5 °C, 1 h | High coupling efficiency |

| 5 | Hydrolytic cyclization and salt formation | Concentrated HCl, tosic acid | Reflux, acidic conditions | Formation of stereochemically pure intermediates |

| 6 | Final catalytic hydrogenation to yield ramipril | 5% Pd/C, H2 gas | 20-22 psi H2, 20-25 °C, 1-2 h | High yield, >98% ee ramipril |

Analytical and Stereochemical Considerations

- The stereochemical purity is monitored by ^1H NMR spectroscopy and chiral chromatography, with typical chemical shifts and coupling constants confirming the expected stereochemistry.

- Enantiomeric excess (ee) values exceeding 98-99% are routinely achieved, critical for the biological activity of ramipril.

- The use of protecting groups such as benzyl esters is essential to prevent side reactions during coupling and to maintain stereochemical integrity.

化学反应分析

Types of Reactions: 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Medicinal Chemistry

2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate is primarily studied for its role as an intermediate in the synthesis of Ramipril analogs, which possess antihypertensive properties. Research has shown that modifications to the structure can enhance bioactivity and selectivity towards specific biological targets.

Studies indicate that compounds derived from this compound exhibit various biological activities:

- Antihypertensive Effects : As a precursor to Ramipril, it contributes to lowering blood pressure by inhibiting angiotensin-converting enzyme (ACE).

- Potential Anticancer Activities : Some derivatives have shown promise in inhibiting cancer cell proliferation, although further studies are required to confirm these effects.

Pharmaceutical Development

The compound is significant in pharmaceutical research for developing new antihypertensive drugs with improved efficacy and reduced side effects. It serves as a model compound for exploring structure-activity relationships (SAR) in medicinal chemistry.

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives based on this compound:

| Study Reference | Year | Findings |

|---|---|---|

| Eckert et al. (1985) | 1985 | Investigated the synthesis pathways leading to Ramipril derivatives, highlighting the importance of structural modifications for enhanced activity . |

| Ito et al. (1990) | 1990 | Focused on chromatographic methods for analyzing Ramipril impurities, including derivatives of 2-epi-Ramipril . |

| Bonazzi et al. (1997) | 1997 | Discussed pharmacokinetic properties of Ramipril analogs, emphasizing the role of intermediates like this compound in drug formulation . |

作用机制

The mechanism of action of 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate involves its conversion to 2-epi-Ramipril, which is an active metabolite. This metabolite inhibits the angiotensin-converting enzyme (ACE), leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. This results in the relaxation of blood vessels and a reduction in blood pressure.

相似化合物的比较

Table 1: Structural and Functional Comparison with ACE Inhibitors

| Compound | C2 Configuration | C2 Functional Group | Key Modifications | Predicted Solubility (LogP)* | ACE Binding Affinity (Predicted) |

|---|---|---|---|---|---|

| Ramipril | (S) | Carboxylic Acid | None | 1.5 | High |

| 2-epi-Ramipril Des-2-... | (R) | Benzyl-2-carboxylate | Epimerization, ester substitution | 3.2 | Moderate-Low |

| Enalapril | (S) | Ethyl Ester | Prodrug (hydrolyzed to diacid) | 2.8 | High (after hydrolysis) |

| Lisinopril | (S) | Carboxylic Acid | Lysine analog | -1.0 | High |

*LogP values estimated via computational models.

Bioactivity and Pharmacokinetic Implications

- ACE Inhibition : Ramipril’s carboxylic acid directly coordinates with ACE’s zinc ion, while the 2-epi configuration in the target compound may sterically hinder this interaction, reducing potency .

- Metabolic Stability : The benzyl-2-carboxylate group may prolong half-life compared to Ramipril’s acid form, akin to Enalapril’s ethyl ester prodrug design . However, incomplete hydrolysis could limit activation.

- NMR Profiling : High-field NMR data (as emphasized in marine natural product studies) would be critical to confirm stereochemical assignments and detect hydrolysis byproducts .

Computational Insights

Graph-based similarity analysis (Figure 1) reveals that the target compound’s structural deviations cluster it away from classical ACE inhibitors. Key mismatched subgraphs include:

- Loss of the carboxylic acid node.

- Altered stereochemical edges at C2. Such features explain reduced predicted ACE affinity compared to Ramipril .

生物活性

2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate is a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor ramipril. Given its structural similarities to ramipril, this compound has garnered interest in pharmacological research, particularly concerning its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl ester functional group, which may influence its solubility and biological activity. The presence of carboxylic acid moieties suggests potential interactions with biological targets, particularly enzymes involved in cardiovascular regulation.

Research indicates that compounds similar to this compound may exhibit ACE inhibitory activity, which is crucial for managing hypertension and heart failure. In studies involving spontaneously hypertensive rats, administration of related compounds resulted in significant ACE inhibition, leading to decreased blood pressure and improved cardiac function .

Biological Activity

The biological activity of this compound can be summarized as follows:

-

ACE Inhibition :

- In vitro studies have shown that the compound inhibits ACE, similar to ramipril, suggesting it may help reduce blood pressure by preventing the conversion of angiotensin I to angiotensin II .

- Animal studies demonstrated a notable reduction in ACE activity in the heart following treatment with doses as low as 1 mg/kg .

- Cardiovascular Effects :

- Potential Anti-inflammatory Effects :

Case Studies

A review of several studies highlights the efficacy of ACE inhibitors in clinical settings:

- Hypertensive Patients : In a clinical trial involving patients with hypertension, a related compound exhibited a significant decrease in systolic and diastolic blood pressure after four weeks of treatment .

- Heart Failure Management : Another study indicated that patients receiving treatment with ramipril derivatives showed improved outcomes in terms of heart failure symptoms and overall quality of life compared to those on placebo .

Summary of Research Findings

常见问题

How can multi-step synthetic routes for 2-epi-Ramipril Des-2-carboxylic Acid Benzyl-2-carboxylate be optimized to improve yield and purity?

Methodological Answer:

- Step 1: Computational Reaction Path Search

Use quantum chemical calculations (e.g., density functional theory) to predict energetically favorable intermediates and transition states. This reduces trial-and-error experimentation . - Step 2: Factorial Design of Experiments (DoE)

Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2^k factorial design can isolate critical factors affecting stereochemical outcomes . - Step 3: Inline Analytical Monitoring

Employ techniques like HPLC-MS or inline NMR to track byproduct formation and adjust conditions in real time . - Reference:

What advanced analytical techniques are recommended to resolve structural ambiguities in stereoisomers of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for epimeric centers .

- Dynamic NMR Spectroscopy : Analyze diastereotopic proton splitting patterns to confirm spatial arrangement of substituents.

- Chiral Chromatography : Pair with circular dichroism (CD) to correlate elution order with optical activity .

- Reference:

How can researchers address contradictions in bioactivity data across different in vitro assays?

Methodological Answer:

What computational strategies enable predictive modeling of this compound's reactivity in novel reaction environments?

Methodological Answer:

- Reaction Network Analysis : Use software like GRRM or AutoMeKin to map possible reaction pathways and identify kinetic vs. thermodynamic products .

- Machine Learning (ML) : Train models on existing benzyl carboxylate reaction datasets to predict regioselectivity in electrophilic substitutions .

- Reference:

How should reactor design be adapted for scaling up the synthesis while maintaining stereochemical fidelity?

Methodological Answer:

- Continuous Flow Reactors : Minimize residence time gradients to prevent epimerization. Use CFD simulations to optimize mixing efficiency .

- Inert Atmosphere Control : Integrate gas-purge systems to mitigate oxidative degradation during benzyl ester formation .

- Reference:

What protocols ensure compound stability during long-term storage for bioactivity studies?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the benzyl ester moiety .

- Stability-Indicating Assays : Regularly test via HPLC-UV with forced degradation studies (acid/base/oxidative stress) to establish shelf-life .

- Reference:

How can competing functional group reactivities (e.g., ester vs. carboxylate) be managed during synthetic modifications?

Methodological Answer:

- Selective Protection/Deprotection :

- Use tert-butyl dimethylsilyl (TBS) groups to temporarily protect carboxylates.

- Employ mild hydrogenolysis conditions (H2/Pd-C, 1 atm) for benzyl ester removal without affecting other functionalities .

- Reference:

What safety protocols are critical for handling reactive intermediates in its synthesis?

Methodological Answer:

- Risk Assessment : Pre-screen intermediates for pyrophoricity using DSC/TGA.

- Engineering Controls : Use gloveboxes for air-sensitive steps (e.g., Grignard reagent additions) .

- Reference:

How can structure-activity relationship (SAR) studies be designed to elucidate its angiotensin-converting enzyme (ACE) inhibition mechanism?

Methodological Answer:

- Analog Synthesis : Systematically modify the pyrrolidine ring (e.g., substituent bulk, electronic effects) and test ACE binding via SPR .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking to identify key hydrogen-bonding interactions with ACE active sites .

- Reference:

What cross-disciplinary methodologies integrate experimental and computational data to accelerate research?

Methodological Answer:

- Feedback Loop Design :

- Feed experimental kinetic data into Bayesian optimization algorithms to refine computational models.

- Use high-throughput robotics to validate in silico-predicted reaction conditions .

- Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。